N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide
Overview
Description
“N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide” is a chemical compound with the empirical formula C10H10F3NO3 and a molecular weight of 249.19 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound isO=C(C(C=C1)=CC=C1OC(F)(F)F)N(C)OC
. This provides a textual representation of the compound’s structure.
Scientific Research Applications
Antidiabetic Agent Research
N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide has been investigated for its potential as an antidiabetic agent. A study identified a structurally similar compound, 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethoxy)phenyl]methyl]benzamide (KRP-297), as a promising candidate drug for treating diabetes mellitus. This research contributes to the search for new antidiabetic agents (Nomura et al., 1999).
Synthesis and Chemical Analysis
In another study, (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide ((S)-BZM), a precursor for (S)-2-hydroxy-3-123I-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide ((S)-123I-IBZM), was synthesized via a straightforward method. This research highlights the compound's relevance in chemical synthesis and pharmaceutical development (Bobeldijk et al., 1990).
Radiolabeling and Imaging Studies
A study focused on the introduction of deuterium and tritium into 2-methyl-5-(p-methoxyphenyl)benzoic acid N-methylamide and related compounds, which included derivatives structurally related to N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide. This research is significant for developing radiolabeled compounds for imaging studies and other scientific applications (Shevchenko et al., 2014).
Antioxidant Properties
A novel derivative, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was studied for its molecular structure and antioxidant activity. The research involved X-ray diffraction, IR spectroscopy, and quantum chemical computation, offering insights into the compound's antioxidant properties (Demir et al., 2015).
Pharmaceutical Research and Development
In the pharmaceutical domain, various benzamide derivatives, including those structurally similar to N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide, have been synthesized and evaluated for neuroleptic activity. These studies provide valuable insights into the development of new pharmaceuticals (Iwanami et al., 1981).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS classification . It has hazard statements H302 - H319, which means it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-14(16-2)9(15)7-3-5-8(6-4-7)17-10(11,12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYQAVXEGGXXQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)OC(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648793 | |
Record name | N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide | |
CAS RN |
897656-36-9 | |
Record name | N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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